

Measuring Enolase Activity Using Phosphoenolpyruvate as a Substrate: Application Notes and Protocols

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Phosphoenolpyruvate

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Introduction

Enolase (EC 4.2.1.11), or phosphopyruvate hydratase, is a crucial metalloenzyme that catalyzes the reversible dehydration of 2-phosphoglycerate (2-PG) to **phosphoenolpyruvate** (PEP) in the glycolytic and gluconeogenic pathways.[1][2] This enzyme is ubiquitously expressed in organisms that undergo glycolysis and plays a significant role in cellular metabolism.[1][2] Beyond its glycolytic function, enolase has been identified as a multifunctional protein implicated in various pathophysiological processes, including autoimmune diseases, cancer progression, and infectious diseases, making it a target of interest in drug development.[3][4]

The enzymatic activity of enolase can be assessed in two directions: the forward reaction (conversion of 2-PG to PEP) and the reverse reaction (hydration of PEP to 2-PG). While assays measuring the forward reaction are more common, the analysis of the reverse reaction using PEP as a substrate is essential for a comprehensive understanding of enolase kinetics and for screening inhibitors that may target the PEP-binding state of the enzyme.

These application notes provide detailed protocols for measuring enolase activity, with a specific focus on the utilization of **phosphoenolpyruvate** as the substrate for the reverse reaction.

Principle of Enolase Activity Measurement

Enolase catalyzes the following reversible reaction:



The activity can be determined by monitoring the consumption of the substrate or the formation of the product.

- **Forward Reaction:** Measures the conversion of 2-PG to PEP. This is commonly assayed by directly monitoring the increase in absorbance at 240 nm due to the formation of PEP's enol-phosphate bond or through a coupled enzyme system. [5][6]
- **Reverse Reaction:** Measures the conversion of PEP to 2-PG. This can be monitored by coupling the formation of 2-PG to subsequent enzymatic reactions that result in a measurable change in absorbance or fluorescence.

Data Presentation: Quantitative Enolase Kinetics

The following tables summarize key kinetic parameters for enolase from different sources, primarily focusing on the more extensively studied forward reaction. Data for the reverse reaction is less common in the literature but is crucial for a complete kinetic profile.

Substrate	Enzyme Source	K _m (mM)	V _{max} (units/mg)	Conditions	Reference
2-Phosphoglycerate	Streptococcus iniae (recombinant)	1.52	65.36 (mM PEP/min)	Not specified	[6]
2-Phosphoglycerate	Chloroflexus aurantiacus	0.16	147	25°C, pH 6.5	
2-Phosphoglycerate	Chloroflexus aurantiacus	0.03	300	80°C, pH 6.5	

Table 1: Michaelis-Menten constants (K_m) and maximum reaction velocities (V_{max}) for the forward reaction of enolase.

Substrate	Enzyme Source	K_m (mM)	V_{max} (units/mg)	Conditions	Reference
Phosphoenol pyruvate	Yeast	~0.4	Not specified	pH 7.8, 25°C	
Phosphoenol pyruvate	Rabbit Muscle	~0.07	Not specified	pH 7.4, 25°C	

Table 2: Michaelis-Menten constants (K_m) for the reverse reaction of enolase. Note: V_{max} values for the reverse reaction are not readily available in the cited literature and will vary with enzyme preparation and assay conditions.

Experimental Protocols

Protocol 1: Measuring the Forward Reaction of Enolase (2-PG → PEP) - Coupled Enzyme Assay

This is a common method for determining enolase activity by coupling the production of PEP to the pyruvate kinase (PK) and lactate dehydrogenase (LDH) reactions, resulting in the oxidation of NADH, which can be monitored as a decrease in absorbance at 340 nm.[\[3\]](#)

Materials:

- Enolase-containing sample (e.g., purified enzyme, cell lysate)
- Reaction Buffer: 50 mM Imidazole-HCl, pH 7.2, 250 mM KCl, 10 mM $MgSO_4$
- 2-Phosphoglycerate (2-PG) solution (e.g., 50 mM stock)
- Adenosine 5'-diphosphate (ADP) solution (e.g., 100 mM stock)
- β -Nicotinamide adenine dinucleotide, reduced form (NADH) solution (e.g., 10 mM stock)
- Pyruvate Kinase (PK) (e.g., from rabbit muscle)

- Lactate Dehydrogenase (LDH) (e.g., from rabbit muscle)
- 96-well UV-transparent microplate
- Microplate spectrophotometer capable of reading absorbance at 340 nm

Procedure:

- Prepare a Master Mix: For each reaction, prepare a master mix containing:
 - Reaction Buffer
 - ADP (final concentration 1 mM)
 - NADH (final concentration 0.2 mM)
 - PK (e.g., ~5 units/mL)
 - LDH (e.g., ~5 units/mL)
- Add Sample: To each well of the microplate, add the enolase-containing sample (e.g., 1-20 μ L of cell lysate or an appropriate amount of purified enzyme).
- Add Master Mix: Add the master mix to each well to bring the volume to, for example, 180 μ L.
- Equilibrate: Incubate the plate at 25°C for 5-10 minutes to allow the temperature to equilibrate and to record a baseline reading.
- Initiate Reaction: Start the reaction by adding 2-PG solution to each well to achieve a final desired concentration (e.g., 1 mM).
- Measure Absorbance: Immediately begin monitoring the decrease in absorbance at 340 nm at regular intervals (e.g., every 30 seconds) for 10-20 minutes.
- Data Analysis:
 - Calculate the rate of the reaction ($\Delta A_{340}/\text{min}$) from the linear portion of the curve.

- Enolase activity (in U/mL) can be calculated using the Beer-Lambert law: Activity (U/mL) = $(\Delta A_{340}/\text{min} * \text{Total reaction volume}) / (\epsilon * \text{path length} * \text{Sample volume})$ where ϵ (the molar extinction coefficient for NADH at 340 nm) is $6220 \text{ M}^{-1}\text{cm}^{-1}$. One unit (U) is defined as the amount of enzyme that catalyzes the conversion of 1 μmol of substrate per minute.

Protocol 2: Measuring the Reverse Reaction of Enolase (PEP → 2-PG) - Proposed Coupled Enzyme Assay

This protocol is designed to measure the reverse activity of enolase by coupling the production of 2-PG to the phosphoglycerate mutase (PGM) and phosphoglycerate dehydrogenase (PGDH) reactions. The final step involves the reduction of NAD^+ to NADH, which can be monitored as an increase in absorbance at 340 nm.

Materials:

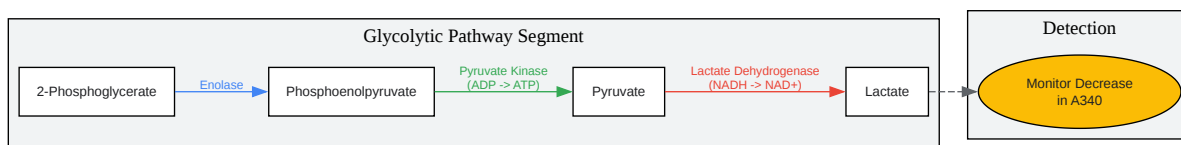
- Enolase-containing sample
- Reaction Buffer: 50 mM Tris-HCl, pH 7.8, 10 mM MgCl_2 , 1 mM DTT
- **Phosphoenolpyruvate** (PEP) solution (e.g., 50 mM stock)
- Adenosine 5'-triphosphate (ATP) solution (as a cofactor for PGM, if required by the specific enzyme)
- β -Nicotinamide adenine dinucleotide, oxidized form (NAD^+) solution (e.g., 20 mM stock)
- Phosphoglycerate Mutase (PGM)
- 3-Phosphoglycerate Dehydrogenase (3-PGDH)
- 96-well UV-transparent microplate
- Microplate spectrophotometer

Procedure:

- Prepare a Master Mix: For each reaction, prepare a master mix containing:

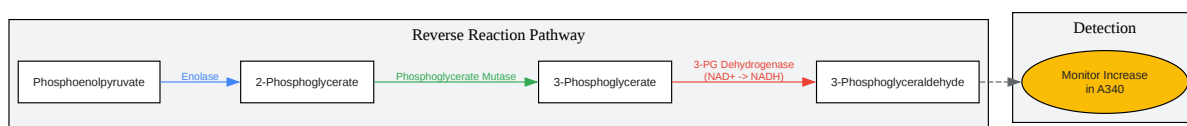
- Reaction Buffer
- NAD⁺ (final concentration 1 mM)
- ATP (if required for PGM, e.g., 0.1 mM)
- PGM (e.g., ~5 units/mL)
- 3-PGDH (e.g., ~5 units/mL)
- Add Sample: Add the enolase-containing sample to each well.
- Add Master Mix: Add the master mix to each well to a final volume of, for example, 180 μ L.
- Equilibrate: Incubate the plate at 25°C for 5-10 minutes.
- Initiate Reaction: Start the reaction by adding PEP solution to a final desired concentration (e.g., 1 mM).
- Measure Absorbance: Immediately monitor the increase in absorbance at 340 nm at regular intervals for 10-20 minutes.
- Data Analysis:
 - Calculate the rate of reaction ($\Delta A_{340}/\text{min}$) from the linear portion of the curve.
 - Calculate enolase activity as described in Protocol 1.

Visualizations



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Caption: Coupled assay workflow for the forward enolase reaction.



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Caption: Proposed coupled assay for the reverse enolase reaction.

Concluding Remarks

The measurement of enolase activity using its substrate, **phosphoenolpyruvate**, provides valuable insights into the enzyme's reverse catalytic function. While assays for the forward reaction are more established, the protocols outlined here offer robust methods for a comprehensive characterization of enolase kinetics. The provided data and methodologies serve as a foundational resource for researchers engaged in metabolic studies and the development of novel therapeutics targeting enolase. It is recommended to optimize the concentrations of coupling enzymes and substrates for the specific enolase isoform and sample type being investigated to ensure accurate and reproducible results.

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References

- 1. researchgate.net [researchgate.net]
- 2. Enolase - Proteopedia, life in 3D [proteopedia.org]

- 3. Biochemical and Biophysical Characterization of the Enolase from Helicobacter pylori - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Measurement of enolase activity in cell lysates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Measuring Enolase Activity Using Phosphoenolpyruvate as a Substrate: Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b093156#phosphoenolpyruvate-as-a-substrate-for-enolase-activity-measurement]

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